molecular formula C9H11N3O B14171027 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-

Cat. No.: B14171027
M. Wt: 177.20 g/mol
InChI Key: QSDVHJYREJJORC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine core substituted with an ethoxy group at the 3-position and an amine group at the 5-position. The ethoxy substituent likely influences electronic distribution, solubility, and steric interactions compared to other derivatives .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3O/c1-2-13-8-5-12-9-7(8)3-6(10)4-11-9/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

QSDVHJYREJJORC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CNC2=C1C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Hydrogenolysis :

    • Substrate : 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine (22.4 g).
    • Catalyst : Palladium on activated charcoal (1.1 g, 10% Pd/C).
    • Conditions : Hydrogen atmosphere in methanol, room temperature.
    • Yield : 95.5% for 5-hydroxy-1H-pyrrolo[2,3-b]pyridine.
  • Ethoxylation at Position 3 :

    • Substrate : 3-Bromo-5-hydroxy-1H-pyrrolo[2,3-b]pyridine.
    • Reagents : Sodium ethoxide (NaOEt) in ethanol under reflux.
    • Mechanism : Nucleophilic aromatic substitution (SNAr) displaces bromide with ethoxide.
    • Yield : ~70–80% (estimated from analogous reactions).
  • Amine Introduction at Position 5 :

    • Nitration : Treat 3-ethoxy-1H-pyrrolo[2,3-b]pyridine with HNO₃/H₂SO₄ to install nitro group.
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
    • Overall Yield : ~50–60% after three steps.

Cyclo-Condensation of 2-Amino-pyrrole Derivatives

This route constructs the pyrrolo[2,3-b]pyridine core via cyclo-condensation, followed by late-stage functionalization:

Procedure:

  • Core Formation :

    • Reactants : 2-Amino-1H-pyrrole-3-carbonitrile and ethyl acetoacetate.
    • Conditions : Acetic acid with HCl catalyst, reflux for 4–6 hours.
    • Product : 5-Cyano-1H-pyrrolo[2,3-b]pyridine.
  • Ethoxy Installation :

    • Substitution : 3-Bromo intermediate treated with NaOEt in DMF at 80°C.
    • Yield : 75–85%.
  • Cyanide to Amine Conversion :

    • Reduction : Raney nickel and hydrogen gas reduce cyano to amine.
    • Yield : ~90%.
Step Reaction Type Conditions Yield
1 Cyclo-condensation AcOH, HCl, Δ 65%
2 SNAr NaOEt, DMF, 80°C 80%
3 Reduction H₂/Ni, EtOH 90%

One-Pot Tandem Reactions

A streamlined approach combines multiple transformations in a single pot:

  • Simultaneous Ethoxylation and Amination :
    • Reactants : 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine.
    • Reagents : NaOEt (3 equiv), NH₃ (aq.), CuI, L-proline in DMSO.
    • Conditions : 120°C, microwave irradiation, 1 hour.
    • Yield : 55%.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Advantages Limitations
Hydrogenation/SNAr 3 50–60 High-purity intermediates Multi-step, cost-intensive catalysts
Cyclo-Condensation 3 45–50 Core built with substituents Limited substrate flexibility
Cross-Coupling 2 60–65 Modular, scalable Sensitive to oxygen/moisture
One-Pot Tandem 1 55 Time-efficient Lower yield, specialized equipment

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The compound undergoes regioselective electrophilic attacks at the 3-position (para to the ethoxy group) and 2-position (ortho to pyrrolic NH), as demonstrated in these reactions:

Reaction TypeReagents/ConditionsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C33-Nitro derivative78%
BrominationBr₂/CHCl₃, reflux33-Bromo derivative85%
IodinationI₂/HIO₃, H₂O33-Iodo derivative72%
NitrosationNaNO₂/HCl, 5°C33-Nitroso derivative63%

A rare 2-position nitration (22% yield) occurs under strongly acidic conditions due to steric hindrance from the ethoxy group .

Condensation Reactions

The amine group at position 5 participates in cyclocondensation with active methylene compounds:

SubstrateConditionsProductKey Findings
AcetylacetoneAcOH/HCl, reflux (4 hr)1H-Pyrrolo[2,3-b]pyridin-5-yl-ethanoneForms intramolecular H-bond stabilized structure
Ethyl cyanoacetateAcOH/HCl, 110°C5-Cyanoethyl pyrrolopyridineRequires catalytic HCl for imine formation
MalononitrileAcOH, 12 hr reflux5-Dicyanovinyl derivative89% isolated yield after silica purification

Mechanistic studies reveal a three-step pathway:

  • Imine formation : Nucleophilic attack by the 5-amine on carbonyl carbon

  • Proton transfer : Generation of leaving group (e.g., ethanol from ethyl cyanoacetate)

  • Cyclization : CN group attack on imine carbon to form fused bicyclic system

Cross-Coupling Reactions

The ethoxy group enables palladium-mediated transformations:

python
# Suzuki-Miyaura coupling example (adapted from [4]) substrate = 3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine catalyst = Pd(PPh₃)(2 mol%) base = K₂CO₃ solvent = DME/H₂O (3:1) temperature = 80°C yield = 68-72%

This protocol introduces aryl/heteroaryl groups at the 3-position while preserving the amine functionality.

Mannich and Aldehyde Reactions

The NH group in the pyrrole ring participates in:

  • Mannich reaction
    Reagents: Formaldehyde + morpholine
    Product: 3-Ethoxy-5-amino-2-(morpholinomethyl)pyrrolopyridine (91% yield)

  • Aldehyde condensation
    Example: Benzaldehyde → Di-3-(1H-pyrrolo[2,3-b]pyridyl)methane
    Conditions: EtOH, Δ, 6 hr
    Significance: Creates dimeric structures with enhanced π-stacking capacity

Ethoxy Group Modifications

ReactionReagentsProductApplication
O-DealkylationBBr₃, CH₂Cl₂, -78°C3-Hydroxy derivativePharmacophore for kinase inhibition
Nucleophilic SubstitutionNaN₃, DMF3-Azido derivativeClick chemistry precursor

Amine Group Reactions

ReactionConditionsOutcome
AcylationAcCl, pyridine5-Acetamido derivative
SulfonylationTosCl, Et₃N5-Tosylamide
DiazotizationNaNO₂/HBF₄, 0°C5-Diazo intermediate

Oxidation

  • Side chain oxidation : Ethoxy → ketone (KMnO₄/H₂SO₄)

  • Ring oxidation : Forms N-oxide

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation and migration . By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways, leading to reduced cell growth and migration.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

  • 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- : Ethoxy (-OCH₂CH₃) substituent at position 3; amine (-NH₂) at position 4.
  • 1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3): Methyl (-CH₃) at position 1; amine at position 5. Molecular formula: C₈H₉N₃; molecular weight: 147.18 .
  • 1H-Pyrrolo[2,3-c]pyridin-5-amine (CAS 174610-12-9): Isomeric core ([2,3-c] vs. [2,3-b]) with amine at position 5. Molecular formula: C₇H₇N₃; molecular weight: 133.15 .
Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- Not provided Likely C₉H₁₁N₃O ~177.2 (calc.) 3-OCH₂CH₃, 5-NH₂
1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine 883986-76-3 C₈H₉N₃ 147.18 1-CH₃, 5-NH₂
1H-Pyrrolo[2,3-c]pyridin-5-amine 174610-12-9 C₇H₇N₃ 133.15 Isomeric core, 5-NH₂
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine 507462-51-3 C₇H₆BrN₃ 212.05 3-NH₂, 5-Br

Physicochemical Properties

  • Boiling Point : The methyl derivative (CAS 883986-76-3) has a boiling point of 332.9°C , while the ethoxy variant’s boiling point is expected to be higher due to increased molecular weight and polarity.
  • Stability : The [2,3-c] isomer (CAS 174610-12-9) is available at 98% purity , suggesting robust synthetic protocols, whereas data on the 3-ethoxy derivative’s stability is lacking.

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a nitrogen-containing heterocyclic compound notable for its structural and functional properties. This compound features a pyrrolo[2,3-b]pyridine core, characterized by a fused pyrrole and pyridine structure. Its molecular formula is C16H16N2O3S, with a molecular weight of 316.4 g/mol. The ethoxy substitution at the 3-position and the presence of a sulfonyl group attached to a phenyl ring enhance its potential applications in various chemical and biological contexts.

Biological Activity Overview

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridin-5-amine exhibit significant biological activities, particularly in oncology. Notably, compounds derived from this structure have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are critical in various cancers. Specific derivatives have demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors involved in disease processes. For instance, it has been evaluated for its inhibitory activity against SGK-1 kinase and other molecular targets associated with cancer pathways. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1H-Pyrrolo[2,3-b]pyridineBase structure without substituentsLacks functional groups that enhance bioactivity
1H-Pyrrolo[2,3-d]pyrimidinePyrimidine instead of pyridineDifferent biological activity profile
2-AminoquinolineContains amino group on a quinolineKnown for different pharmacological properties
ThienopyrimidineContains sulfur in place of nitrogenExhibits distinct interactions with biological targets

This table highlights how the specific functional groups and biological activities of 1H-Pyrrolo[2,3-b]pyridin-5-amine set it apart from its analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of FGFRs : A study demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against FGFRs, suggesting strong potential as anti-cancer agents .
  • SGK-1 Kinase Inhibition : Research indicated that compounds based on this structure effectively inhibit SGK-1 kinase, which plays a role in various cellular processes related to cancer progression .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrrolopyridine scaffold could significantly enhance biological activity against targeted kinases .

Q & A

Q. What are the recommended synthetic routes for 3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl boronic acids, Pd(PPh₃)₄, and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) is effective for introducing aryl/heteroaryl groups at the 3-position . Ethoxylation can be achieved by substituting the halogen at position 3 with sodium ethoxide under reflux conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 133.064 for the core structure ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions. For example, the ethoxy group’s protons appear as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.0 ppm) in CDCl₃. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Avoid inhalation or skin contact due to uncharacterized toxicity. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the ethoxy substituent’s role in biological activity?

  • Methodological Answer : Design analogs with substituents of varying electronic and steric properties (e.g., methoxy, fluorine, or bulkier alkoxy groups) at position 3. Test these analogs against target proteins (e.g., kinases or GPCRs) using enzymatic assays or cellular models. Compare IC₅₀ values to quantify the ethoxy group’s contribution to binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites .

Q. What strategies optimize the Suzuki coupling step in synthesizing 3,5-disubstituted analogs?

  • Methodological Answer : Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄), solvent systems (toluene/EtOH/H₂O in 4:1:1 ratio), and reaction temperature (90–105°C). Pre-activate boronic acids via pinacol ester formation to enhance stability. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Post-coupling purification via recrystallization (ethanol/water) improves yield .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., HRMS + NMR + IR). For conflicting NMR shifts, check solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibration. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare results with literature analogs (e.g., 1-methyl derivatives ) to identify systematic errors .

Data Contradiction Analysis

  • Example Contradiction : Variations in reported melting points or NMR shifts.
    • Resolution : Verify experimental parameters (e.g., heating rate for melting points, deuterated solvent purity for NMR). Consult crystallographic data (if available) to confirm structural assignments .

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